Luteolin 5-methyl ether

Description

Properties

IUPAC Name |

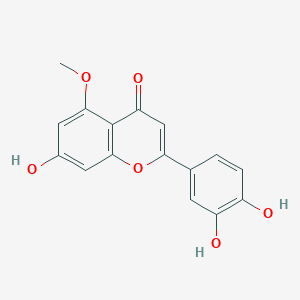

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-14-5-9(17)6-15-16(14)12(20)7-13(22-15)8-2-3-10(18)11(19)4-8/h2-7,17-19H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPMKAZMPNDLKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553400 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58115-29-0 |

Source

|

| Record name | 2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Luteolin 5-methyl ether

Foreword: The Significance of Luteolin 5-methyl ether in Modern Drug Discovery

Luteolin, a ubiquitous flavonoid found in a variety of plants, has long been the subject of intensive research due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The methylation of flavonoids, a common biosynthetic modification, can significantly alter their physicochemical properties, such as solubility and bioavailability, and modulate their biological effects. Luteolin 5-methyl ether, a naturally occurring derivative, presents a compelling case for investigation by researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the synthesis and characterization of Luteolin 5-methyl ether, offering both theoretical grounding and practical insights for its application in a research setting.

Section 1: Synthesis Methodologies for Luteolin 5-methyl ether

The synthesis of Luteolin 5-methyl ether can be approached through several strategic routes. The most common and logical approach involves the selective methylation of the 5-hydroxyl group of luteolin. This requires a careful selection of protecting groups to prevent unwanted methylation at other hydroxyl positions (7, 3', and 4').

Strategic Approach: Selective 5-O-Methylation of Luteolin

The core of this synthetic strategy lies in the differential reactivity of the hydroxyl groups of the luteolin scaffold. The 5-hydroxyl group is chelated to the adjacent carbonyl at position 4, which reduces its nucleophilicity compared to the other hydroxyl groups. However, with appropriate reaction conditions, selective methylation can be achieved.

A plausible and efficient synthetic route is outlined below:

Caption: A generalized workflow for the synthesis of Luteolin 5-methyl ether via a protection-methylation-deprotection strategy.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative method for the synthesis of Luteolin 5-methyl ether.

Step 1: Protection of Luteolin

-

Dissolve luteolin in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

-

Add a base, for instance, anhydrous potassium carbonate (K₂CO₃), to deprotonate the hydroxyl groups.

-

Introduce a protecting group reagent, such as benzyl bromide, to protect the more reactive 7, 3', and 4'-hydroxyl groups.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and extract the protected luteolin. Purify the product using column chromatography.

Step 2: Selective 5-O-Methylation

-

Dissolve the protected luteolin in an appropriate solvent like acetone.

-

Add a mild base, such as potassium carbonate.

-

Introduce a methylating agent, for example, dimethyl sulfate or methyl iodide.

-

Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

-

Once the starting material is consumed, work up the reaction to isolate the methylated product. Purify by column chromatography.

Step 3: Deprotection

-

Dissolve the protected and methylated intermediate in a suitable solvent system, such as a mixture of ethyl acetate and ethanol.

-

Add a catalyst for hydrogenolysis, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Monitor the reaction by TLC until the deprotection is complete.

-

Filter off the catalyst and evaporate the solvent to obtain the crude Luteolin 5-methyl ether.

-

Purify the final product by recrystallization or column chromatography.

Section 2: Characterization and Structural Elucidation

The unambiguous identification and characterization of the synthesized Luteolin 5-methyl ether are paramount. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

The following diagram illustrates the key analytical techniques used in the characterization process:

Caption: The analytical workflow for the comprehensive characterization of Luteolin 5-methyl ether.

Key Characterization Data

The following table summarizes the expected characterization data for Luteolin 5-methyl ether.

| Technique | Parameter | Expected Value/Observation | Citation |

| Mass Spectrometry (MS) | Molecular Weight | 300.26 g/mol | [3][4] |

| Molecular Formula | C₁₆H₁₂O₆ | [4] | |

| [M+H]⁺ | m/z 301 | [4] | |

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | 6.20 (d, J=2.0 Hz, 1H, H-6), 6.62 (s, 1H, H-8), 7.48 (d, J=2.0 Hz, 1H, H-2'), 6.94 (d, J=8.5 Hz, 1H, H-5'), 7.52 (dd, J=8.5, 2.0 Hz, 1H, H-6'), 6.46 (s, 1H, H-3), 3.88 (s, 3H, 5-OCH₃) | [3] |

| ¹³C NMR (100 MHz, CD₃OD) | δ (ppm) | 165.6 (C-2), 103.8 (C-3), 183.4 (C-4), 162.1 (C-5), 98.9 (C-6), 164.9 (C-7), 93.5 (C-8), 158.4 (C-9), 105.9 (C-10), 122.9 (C-1'), 116.1 (C-2'), 146.2 (C-3'), 150.1 (C-4'), 119.3 (C-5'), 123.5 (C-6'), 56.5 (5-OCH₃) | [3] |

| UV-Visible Spectroscopy | λmax (in Methanol) | ~256, 268 (sh), 348 nm | [5] |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The provided data is based on published literature.[3]

Section 3: Applications and Future Perspectives

Luteolin 5-methyl ether, as a derivative of the pharmacologically active luteolin, holds significant potential in various research areas. Its altered lipophilicity due to the methyl group may lead to improved bioavailability, making it a promising candidate for further investigation in drug development.[6] Studies have suggested that methylated flavonoids may exhibit unique biological activities, including potential anti-cancer and anti-inflammatory effects.[7] Further research is warranted to fully elucidate the pharmacological profile of Luteolin 5-methyl ether and to explore its therapeutic potential in various disease models.

References

-

BioCrick. Luteolin 5-methyl ether | CAS:58115-29-0 | Flavonoids. Available from: [Link]

-

ResearchGate. ¹H NMR, ¹³C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2). Available from: [Link]

-

NP-MRD. Showing NP-Card for Luteolin 5-methyl ether (NP0052286). Available from: [Link]

-

PubChem. Luteolin 5,3'-dimethyl ether. Available from: [Link]

-

PubChem. Luteolin 5-methyl ether. Available from: [Link]

-

Oriental Journal of Chemistry. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar. Available from: [Link]

-

ACTA BIOLOGICA CRACOVIENSIA Series Botanica. Characterization of Flavonoid Components in Scutellaria L. Species (Lamiaceae) Using Fingerprinting Analysis. Available from: [Link]

-

PubMed Central. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits. Available from: [Link]

-

PubMed Central. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Available from: [Link]

-

ResearchGate. Acid–base chemistry of luteolin and its methyl-ether derivatives: A DFT and ab initio investigation. Available from: [Link]

-

MDPI. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate. Available from: [Link]

-

PubChem. Luteolin methyl ether. Available from: [Link]

-

MDPI. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. Available from: [Link]

-

Semantic Scholar. molecules. Available from: [Link]

Sources

- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Luteolin 7-methyl ether | 20243-59-8 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Luteolin 5-methyl ether | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

Luteolin 5-Methyl Ether: A Physicochemical and Biological Profile for Drug Discovery

Introduction: The Therapeutic Potential of a Methoxylated Flavonoid

Luteolin 5-methyl ether, a naturally occurring flavone, is a derivative of the widely studied flavonoid, luteolin. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities. The methylation of the hydroxyl group at the 5-position of the luteolin backbone can significantly alter its physicochemical properties, thereby influencing its bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the physicochemical properties of Luteolin 5-methyl ether, detailed experimental protocols for their determination, and an exploration of its potential biological activities and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising compound.

Core Physicochemical Properties of Luteolin 5-Methyl Ether

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is paramount for effective formulation development and for predicting in vivo performance. The key physicochemical parameters for Luteolin 5-methyl ether are summarized in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for Luteolin 5-methyl ether are not always readily available in the public domain. Therefore, predicted values from reliable computational models are also included and are duly noted.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.27 g/mol | [1] |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one | [2] |

| Predicted pKa (Acidic) | 7.94 | |

| Predicted pKa (Basic) | 5.52 | |

| Predicted logP | 2.59 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Aqueous Solubility | Data not available (predicted to be low) | |

| Melting Point | Data not available (related compound Luteolin 7-methyl ether: 258-260°C or 306-308°C) | [3][4] |

| Boiling Point | Data not available |

Experimental Determination of Physicochemical Properties

Accurate experimental determination of physicochemical properties is a cornerstone of preclinical drug development. The following section outlines standardized protocols for key parameters. The causality behind experimental choices is emphasized to provide a deeper understanding of the methodologies.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method and HPLC Analysis

The shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[5] The rationale is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved compound.

Workflow for Solubility Determination

Caption: Workflow for determining aqueous solubility using the shake-flask method followed by HPLC analysis.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Luteolin 5-methyl ether to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the container and place it in a temperature-controlled shaker or incubator. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes).

-

Sample Collection and Preparation: Carefully collect an aliquot of the clear supernatant. To avoid precipitation due to temperature changes, this step should be performed promptly. The collected supernatant is then filtered through a chemically inert filter (e.g., a 0.22 µm syringe filter) to remove any remaining microparticles.

-

Quantification by HPLC:

-

Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector is used.

-

Chromatographic Conditions: A reverse-phase C18 column is typically employed. The mobile phase often consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The flow rate is typically maintained at 1 mL/min.

-

Standard Curve: Prepare a series of standard solutions of Luteolin 5-methyl ether of known concentrations in a suitable organic solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the filtered supernatant from the solubility experiment into the HPLC system. Determine the concentration of Luteolin 5-methyl ether in the sample by comparing its peak area to the standard curve.

-

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[7] This information is critical for assessing the compound's purity and physical stability.

Workflow for DSC Analysis

Caption: Workflow for determining the melting point of Luteolin 5-methyl ether using DSC.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Luteolin 5-methyl ether into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion (e.g., indium and zinc). This ensures the accuracy of the temperature and heat flow measurements.

-

Thermal Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the pans at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen. The temperature program should span a range that includes the expected melting point of the compound.

-

Data Acquisition and Analysis: The DSC instrument records the difference in heat flow required to maintain the sample and reference pans at the same temperature. The resulting thermogram plots heat flow against temperature. The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the melting of the sample. The area under the melting peak is proportional to the enthalpy of fusion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of Luteolin 5-methyl ether. Published data for Luteolin 5-methyl ether reveals characteristic chemical shifts that confirm its structure.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Luteolin 5-methyl ether, electrospray ionization (ESI) is a suitable technique. The fragmentation pattern of flavonoids is well-characterized and can provide valuable structural information.[9] The retro-Diels-Alder (RDA) fragmentation of the C-ring is a common pathway observed for flavones.[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. Flavones typically exhibit two major absorption bands. For the related Luteolin 7-methyl ether, absorption maxima (λmax) have been reported at 255 nm and 352 nm.[3]

Biological Activities and Modulation of Signaling Pathways

While specific studies on the biological activities of Luteolin 5-methyl ether are limited, the extensive research on its parent compound, luteolin, provides a strong basis for predicting its potential therapeutic effects. The methylation at the 5-position is likely to modulate these activities by altering its interaction with biological targets.

Anti-Inflammatory Effects

Luteolin is a well-documented anti-inflammatory agent that acts through multiple mechanisms.[11][12] It can inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation. It is plausible that Luteolin 5-methyl ether retains similar anti-inflammatory properties.

Potential Anti-Inflammatory Signaling Pathways Modulated by Luteolin and its Derivatives

Caption: Potential anti-inflammatory mechanisms of Luteolin 5-methyl ether, extrapolated from the known activities of luteolin, involving the inhibition of key signaling pathways.

Luteolin has been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathways.[13][14] These pathways are crucial in transducing inflammatory signals that lead to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[15][16] By inhibiting these pathways, luteolin can suppress the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, and enzymes like COX-2 and iNOS.[15]

Anticancer Potential

Luteolin exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.[13] These effects are often mediated through the modulation of the PI3K/Akt and MAPK signaling pathways, which are frequently dysregulated in cancer.[13][17] Luteolin has been shown to downregulate the phosphorylation of Akt and its downstream targets, leading to cell cycle arrest and apoptosis.[13] Similarly, its ability to modulate the MAPK pathway can contribute to its anti-proliferative effects.[18] In one study, Luteolin 5-methyl ether demonstrated low cytotoxicity against 4T1 breast carcinoma cells.[2]

Conclusion and Future Directions

Luteolin 5-methyl ether presents an intriguing profile for drug discovery, with predicted physicochemical properties that may offer advantages over its parent compound, luteolin. Its potential to modulate key signaling pathways involved in inflammation and cancer warrants further investigation. Future research should focus on obtaining robust experimental data for its physicochemical properties, particularly its aqueous solubility and melting point. Furthermore, comprehensive studies are needed to elucidate the specific effects of Luteolin 5-methyl ether on the PI3K/Akt and MAPK signaling pathways and to validate its therapeutic potential in relevant preclinical models of inflammatory diseases and cancer.

References

-

Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586-6590. [Link]

-

Imran, M., Rauf, A., Abu-Izneid, T., Nadeem, M., Shariati, M. A., Khan, I. A., ... & Mubarak, M. S. (2019). Luteolin, a flavonoid, as an anticancer agent: A review. Biomedicine & Pharmacotherapy, 112, 108612. [Link]

-

Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. ResearchGate. [Link]

-

Pinho, S. P., & Ferreira, O. (2012). Solubility of flavonoids in pure and mixed solvents. Biblioteca Digital do IPB. [Link]

-

Selvendiran, K., Koga, H., Ueno, T., Yoshida, T., Maeyama, M., Torimura, T., ... & Kuwano, M. (2006). Luteolin promotes degradation in signal transducer and activator of transcription 3 in human hepatoma cells. Cancer science, 97(8), 785-793. [Link]

-

PubChem. (n.d.). Luteolin 7-methyl ether. National Center for Biotechnology Information. [Link]

-

Hussain, J., Ullah, R., Khan, A. L., Ur Rehman, N., Kim, J., & Lee, I. J. (2012). Characterization of flavonoid components in Scutellaria L. species (Lamiaceae) using fingerprinting analysis. Acta Biologica Cracoviensia Series Botanica, 54(2), 85-91. [Link]

-

Shakeel, F., & Ramadan, W. (2010). Structure-solubility relationships and thermodynamic aspects of solubility of some flavonoids in the solvents modeling biological media. Journal of Molecular Liquids, 151(2-3), 113-118. [Link]

-

Lee, E. J., Oh, S. Y., Lee, J., & Kim, Y. S. (2015). Luteolin inhibits proliferation and induces apoptosis of human placental choriocarcinoma cells by blocking the PI3K/AKT pathway and regulating sterol regulatory element binding protein activity. Journal of cellular and molecular medicine, 19(10), 2465-2475. [Link]

-

Luteolin's Anti-inflammatory Mechanisms in Skin. (2025). Patsnap Eureka. [Link]

-

GSC Online Press. (2024). Luteolin: A versatile flavonoid for anti-inflammatory, anti-cancer, and neuroprotective therapies. [Link]

-

Liu, Y., Zhang, Y., & Li, X. (2024). Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions. European Journal of Pharmacology, 965, 176272. [Link]

-

Wang, L., Li, Y., & Zhang, C. (2024). Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway. Molecules, 29(1), 22. [Link]

-

ResearchGate. (n.d.). Effect of luteolin on the MAPK signaling pathway. Cells were treated... [Link]

-

Lee, J. W., Lee, J. H., Kim, J. H., Kim, Y. S., & Lee, J. C. (2020). Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway. International Journal of Molecular Sciences, 21(23), 9078. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Jeon, Y. J., & Kim, Y. S. (2018). Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies. Journal of ethnopharmacology, 225, 151-160. [Link]

-

Gładowski, W., & Stobiecki, M. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1696. [Link]

-

Li, Y., Wang, Y., & Zhang, Y. (2024). Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma. International journal of molecular medicine, 54(3), 77. [Link]

-

Zhang, T., Li, Y., & Wang, J. (2024). Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases. Frontiers in Pharmacology, 15, 1369324. [Link]

-

Bationo, R. B., Hilou, A., & Nacoulma, O. G. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Processes, 9(11), 1952. [Link]

-

BioCrick. (n.d.). Luteolin 5-methyl ether. [Link]

-

FooDB. (n.d.). Showing Compound Luteolin (FDB013255). [Link]

-

ResearchGate. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]

-

Laser desorption mass spectrometric studies of artists' organic pigments. (n.d.). UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam. [Link]

-

ResearchGate. (n.d.). Mass spectra of a, pure luteolin; b, mixture of luteolin and 4% BSTFA. [Link]

-

ResearchGate. (n.d.). (PDF) The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]

-

Singadi, R., Gharge, S., Pote, S., Suryawanshi, S. S., Maste, M. M., & Koli, R. (2022). Application of differential scanning calorimetry to study the interpretation on herbal medicinal drugs: a review. TMR Pharmacology Research, 2(2), 6. [Link]

-

ResearchGate. (n.d.). 1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2). [Link]

-

ANPDB. (n.d.). Luteolin 5-methyl ether. [Link]

-

Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives. (2018). PMC. [Link]

-

CAS Common Chemistry. (n.d.). Luteolin 7-methyl ether. [Link]

-

ResearchGate. (n.d.). Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy. [Link]

-

bioRxiv. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. [Link]

-

Semantic Scholar. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry heating thermograms of phospholipid... [Link]

Sources

- 1. ANPDB [phabidb.vm.uni-freiburg.de]

- 2. Luteolin 5-methyl ether | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Luteolin 7-methyl ether | 20243-59-8 | Benchchem [benchchem.com]

- 4. Luteolin 7-methyl ether | C16H12O6 | CID 5318214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. tmrjournals.com [tmrjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Luteolin Inhibits Proliferation and Induces Apoptosis of Human Placental Choriocarcinoma Cells by Blocking the PI3K/AKT Pathway and Regulating Sterol Regulatory Element Binding Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Luteolin 5-Methyl Ether: A Technical Guide for Researchers

For scientists engaged in drug discovery and development, understanding the solubility of a lead compound is a cornerstone of successful preclinical progression. Luteolin 5-methyl ether, a methoxylated flavone with significant therapeutic potential, presents a compelling case for in-depth solubility characterization. This guide provides a comprehensive overview of the known solubility of Luteolin 5-methyl ether in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. Recognizing the current limitations in publicly available quantitative data, we further present a robust, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data in their own laboratories.

Luteolin 5-Methyl Ether: Physicochemical Profile

Luteolin 5-methyl ether, also known as 2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-4-one, is a derivative of the naturally occurring flavonoid, luteolin. Its chemical structure is characterized by the presence of a methyl group at the 5-position of the A-ring, a modification that can significantly influence its physicochemical properties, including solubility.

Table 1: Physicochemical Properties of Luteolin 5-Methyl Ether

| Property | Value | Source |

| CAS Number | 58115-29-0 | [1] |

| Molecular Formula | C₁₆H₁₂O₆ | [1] |

| Molecular Weight | 300.26 g/mol | [1] |

| Appearance | Yellow powder | [1] |

The introduction of the methyl group, compared to its parent compound luteolin, is expected to slightly increase its lipophilicity, which may, in turn, affect its solubility in polar and non-polar solvents.

Solubility of Luteolin 5-Methyl Ether in DMSO and Ethanol: Current State of Knowledge

To provide a valuable point of reference, it is instructive to consider the solubility of the parent compound, luteolin. It is important to note, however, that these values are for a different, albeit structurally related, molecule and should be used as an estimation only. The solubility of luteolin has been reported with some variation in the literature, which underscores the influence of experimental conditions such as temperature and purity of the compound and solvent.

Table 2: Reported Solubility of Luteolin (Parent Compound)

| Solvent | Reported Solubility | Source |

| DMSO | ~10 mg/mL | [2] |

| 7 mg/mL (at 25°C) | [3] | |

| 0.31 ± 0.08 mg/mL (at 27°C) | [4] | |

| Ethanol | ~5 mg/mL | [2] |

| ~5 mg/mL (at 25°C) | [3] | |

| 0.25 ± 0.05 mg/mL (at 27°C) | [4] |

The significant discrepancies in the reported solubility of luteolin highlight the necessity for standardized and well-documented experimental determination for Luteolin 5-methyl ether.

Theoretical Considerations: Factors Influencing Flavonoid Solubility

The solubility of flavonoids like Luteolin 5-methyl ether is governed by a complex interplay of factors related to both the solute and the solvent. A foundational understanding of these principles is crucial for interpreting experimental results and for the rational selection of solvent systems in drug development.

The general structure of flavonoids consists of a C6-C3-C6 carbon skeleton. The polarity, and therefore solubility, is significantly influenced by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups[5].

-

Hydrogen Bonding: The hydroxyl groups on the flavonoid skeleton can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like ethanol.

-

Polarity: DMSO is a polar aprotic solvent, capable of accepting hydrogen bonds and engaging in strong dipole-dipole interactions. Its ability to solvate a wide range of compounds makes it a common choice for initial solubility screening.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound must be overcome by the solvent-solute interactions for dissolution to occur.

The methylation at the 5-position of luteolin to form Luteolin 5-methyl ether reduces the number of available hydroxyl groups for hydrogen bonding, which may decrease its solubility in highly polar protic solvents compared to the parent compound. However, the addition of the methyl group also increases the molecule's overall size and can disrupt crystal packing, which may have a counteracting effect on solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To address the gap in quantitative data, we present a detailed protocol for determining the thermodynamic (equilibrium) solubility of Luteolin 5-methyl ether using the widely accepted shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC). This method is considered the gold standard for solubility measurement[6].

Materials and Equipment

-

Luteolin 5-methyl ether (high purity, >98%)

-

DMSO (anhydrous, analytical grade)

-

Ethanol (anhydrous, analytical grade)

-

Volumetric flasks and pipettes

-

2 mL glass vials with screw caps

-

Thermostatic shaker incubator

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

-

Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Luteolin 5-methyl ether (e.g., 5-10 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume (e.g., 1 mL) of the test solvent (DMSO or ethanol) to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the presence of undissolved solid throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of Luteolin 5-methyl ether of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted samples and calibration standards onto the HPLC system.

-

Develop a suitable HPLC method (e.g., isocratic or gradient elution with a C18 column and detection at the λmax of Luteolin 5-methyl ether).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Luteolin 5-methyl ether in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of Luteolin 5-methyl ether in the specific solvent at the tested temperature.

-

Conclusion and Future Directions

The solubility of Luteolin 5-methyl ether in DMSO and ethanol is a critical parameter for its advancement in drug discovery and development. While qualitative data suggests its solubility in DMSO, a lack of precise quantitative information necessitates experimental determination. By providing a robust and detailed protocol, this guide equips researchers with the necessary tools to generate this vital data. The solubility data for the parent compound, luteolin, offers a useful, albeit approximate, reference point. Future studies should focus on the systematic determination of Luteolin 5-methyl ether's solubility in a range of pharmaceutically relevant solvents and biorelevant media to build a comprehensive solubility profile, which will be instrumental in formulation development and predicting its in vivo behavior.

References

-

BioCrick. Luteolin 5-methyl ether | CAS:58115-29-0. Available at: [Link]

-

Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Pure Solvents. Industrial & Engineering Chemistry Research, 51(17), 6586-6590. Available at: [Link]

-

PubChem. Luteolin 5,3'-dimethyl ether. National Center for Biotechnology Information. Available at: [Link]

- Chebil, L., Humeau, C., Anthoni, J., Dehez, F., Engasser, J. M., & Ghoul, M. (2007). Solubility of flavonoids in organic solvents.

-

Nor, M. S. M., Manan, Z. A., Mustaffa, A. A., & Lee, S. C. (2017). Solubility prediction of flavonoids using new developed UNIFAC-based model. Chemical Engineering Transactions, 56, 799-804. Available at: [Link]

-

PubChem. Luteolin methyl ether. National Center for Biotechnology Information. Available at: [Link]

-

Semantic Scholar. Solubility of Flavonoids in Pure Solvents. Available at: [Link]

-

ResearchGate. Solubility of Flavonoids in Pure Solvents. Available at: [Link]

-

Gâvan, A., Popovici, V., & Tero-Vescan, A. (2021). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Processes, 9(11), 1952. Available at: [Link]

-

PSE Community.org. Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Available at: [Link]

-

ResearchGate. Solubility, thermodynamic properties and solute-solvent molecular interactions of luteolin in various pure solvents. Available at: [Link]

-

ResearchGate. (PDF) Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to Luteolin 5-methyl ether for Researchers and Drug Development Professionals

Introduction

Luteolin 5-methyl ether, a naturally occurring methoxylated flavonoid, is a compound of significant interest in the fields of phytochemistry and pharmacology. As a derivative of luteolin, it shares a core flavone structure that is widely recognized for its diverse biological activities. The precise structural elucidation of such compounds is paramount for understanding their mechanism of action, ensuring purity, and for any further drug development endeavors. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopic data of Luteolin 5-methyl ether, offering a foundational resource for researchers. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, providing a self-validating framework for the characterization of this and similar flavonoid compounds.

Molecular Structure of Luteolin 5-methyl ether

The structural foundation of Luteolin 5-methyl ether is a flavone backbone, characterized by a three-ring system (A, B, and C rings). The methylation at the 5-position of the A ring is a key distinguishing feature.

Caption: Chemical structure of Luteolin 5-methyl ether.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For Luteolin 5-methyl ether (C₁₆H₁₂O₆), the exact mass is a key identifier.

Expected Molecular Ion: The calculated exact mass of Luteolin 5-methyl ether is 300.0634 g/mol . In electrospray ionization (ESI), it is expected to be observed as protonated or deprotonated molecular ions.

-

Positive Ion Mode [M+H]⁺: m/z 301.0707

-

Negative Ion Mode [M-H]⁻: m/z 299.0561

Experimental data confirms a molecular weight of 300.26 g/mol .[1]

Table 1: Summary of Mass Spectrometry Data for Luteolin 5-methyl ether

| Ion | Calculated m/z | Observed m/z (from literature) |

| [M]⁺ | 300.0634 | 300.26[1] |

| [M+H]⁺ | 301.0707 | ~301 |

| [M-H]⁻ | 299.0561 | ~299 |

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) provides structural insights through characteristic fragmentation. For flavones, common fragmentation pathways involve retro-Diels-Alder (RDA) reactions in the C-ring, leading to fragments that are diagnostic of the substitution patterns on the A and B rings. Other common losses include those of small, stable molecules like CO, CO₂, and H₂O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. The following data is based on spectra recorded in deuterated methanol (CD₃OD).[1]

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: ¹H NMR Spectroscopic Data of Luteolin 5-methyl ether (400 MHz, CD₃OD) [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.46 | s | - |

| H-6 | 6.20 | d | 2.0 |

| H-8 | 6.62 | d | 2.0 |

| H-2' | 7.48 | d | 2.0 |

| H-5' | 6.94 | d | 8.5 |

| H-6' | 7.52 | dd | 8.5, 2.0 |

| 5-OCH₃ | 3.89 | s | - |

-

A-Ring Protons (H-6, H-8): The two protons on the A-ring appear as doublets with a small meta-coupling constant (J = 2.0 Hz), which is characteristic of their 1,3-relationship.

-

C-Ring Proton (H-3): The singlet at 6.46 ppm is characteristic of the H-3 proton in the flavone C-ring.

-

B-Ring Protons (H-2', H-5', H-6'): These protons exhibit a typical ABX spin system for a 3',4'-disubstituted B-ring. H-5' shows a large ortho-coupling to H-6' (J = 8.5 Hz). H-6' appears as a doublet of doublets due to coupling with both H-5' (ortho) and H-2' (meta). H-2' shows a small meta-coupling to H-6'.

-

Methoxyl Protons (5-OCH₃): The sharp singlet at 3.89 ppm corresponds to the three protons of the methyl ether group at the C-5 position.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 3: ¹³C NMR Spectroscopic Data of Luteolin 5-methyl ether (100 MHz, CD₃OD) [1]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 165.9 |

| C-3 | 104.2 |

| C-4 | 183.7 |

| C-5 | 163.2 |

| C-6 | 93.9 |

| C-7 | 166.4 |

| C-8 | 99.1 |

| C-9 | 154.4 |

| C-10 | 107.2 |

| C-1' | 122.9 |

| C-2' | 114.3 |

| C-3' | 147.2 |

| C-4' | 151.4 |

| C-5' | 116.9 |

| C-6' | 120.1 |

| 5-OCH₃ | 56.7 |

-

Carbonyl Carbon (C-4): The downfield signal at 183.7 ppm is characteristic of the C-4 carbonyl carbon in the flavone nucleus.

-

Oxygenated Aromatic Carbons: Carbons C-5, C-7, C-9, C-2, C-3', and C-4' all resonate at downfield chemical shifts due to the deshielding effect of the attached oxygen atoms.

-

Methoxyl Carbon (5-OCH₃): The signal at 56.7 ppm is typical for a methoxy group attached to an aromatic ring.

2D NMR Correlations

To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2]

-

COSY: Would confirm the J-coupling between H-6 and H-8 in the A-ring, and the H-2', H-5', and H-6' spin system in the B-ring.

-

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.

-

HMBC: Shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the correlation between the 5-OCH₃ protons and the C-5 carbon, confirming the position of the methyl ether group.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the acquisition of high-quality spectroscopic data for Luteolin 5-methyl ether.

1. Sample Preparation

-

NMR: Accurately weigh approximately 5-10 mg of the purified Luteolin 5-methyl ether. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution, using sonication if necessary.

-

MS: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Tune and match the probe for ¹H.

-

Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR:

-

Tune and match the probe for ¹³C.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

-

2D NMR:

-

Acquire standard 2D experiments (COSY, HSQC, HMBC) using the instrument's predefined parameter sets.

-

Optimize the spectral widths and number of increments in the indirect dimension to achieve adequate resolution.

-

3. Mass Spectrometry Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-MS).

-

Method:

-

Equilibrate the LC system with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode).

-

Inject a small volume of the prepared sample (e.g., 1-5 µL).

-

Perform electrospray ionization (ESI) in both positive and negative ion modes.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., m/z 301.07 or 299.06).

-

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of Luteolin 5-methyl ether.

Caption: Workflow for the spectroscopic analysis of Luteolin 5-methyl ether.

Conclusion

The combined application of mass spectrometry and one- and two-dimensional NMR spectroscopy provides a robust and definitive method for the structural characterization of Luteolin 5-methyl ether. The data presented in this guide, including chemical shifts, coupling constants, and mass-to-charge ratios, serve as a reliable reference for researchers. Adherence to systematic experimental protocols is crucial for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity in natural product chemistry and drug development.

References

-

1 H NMR, 13 C NMR and 2D NMR Correlations Data of luteolin 5-methyl ether (1) and cirsilineol (2). ResearchGate. Available at: [Link]

-

Luteolin 5-methyl ether | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick. BioCrick. Available at: [Link]

Sources

"biosynthesis pathway of Luteolin 5-methyl ether in plants"

An In-depth Technical Guide to the Biosynthesis of Luteolin 5-methyl ether in Plants

Introduction: The Significance of Flavonoid Methylation

Flavonoids are a vast class of plant secondary metabolites renowned for their diverse roles in plant physiology and their beneficial properties for human health.[1][2] Luteolin, a common flavone found in numerous fruits, vegetables, and medicinal herbs, exhibits potent antioxidant, anti-inflammatory, and anti-cancer activities.[2][3] Structural modifications of the core flavonoid skeleton, such as methylation, play a critical role in altering their chemical properties and biological functions.[4][5] O-methylation, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), can enhance the metabolic stability, bioavailability, and membrane transport capacity of flavonoids.[5]

Luteolin 5-methyl ether is a specific methylated derivative of luteolin that has been isolated from various plant species, including Agrostis gigantea, Castilleja tenuiflora, and Juncus effusus.[6] This guide provides a comprehensive technical overview of its biosynthesis, beginning with the general flavonoid pathway, detailing the formation of its precursor luteolin, and culminating in the specific methylation step. We will explore the enzymatic machinery, regulatory networks, and key experimental methodologies for researchers in plant biology and drug development.

Chapter 1: The Foundational Pathway: From Phenylalanine to a Flavonoid Core

The journey to Luteolin 5-methyl ether begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into the central precursor, p-coumaroyl-CoA.[2][7] This is a foundational route for the synthesis of thousands of plant secondary metabolites.[8]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, which catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.[2]

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[2][9]

-

4-Coumarate:CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid by 4CL, which ligates it with Coenzyme A to form p-coumaroyl-CoA.[2][9]

This activated molecule serves as a critical branch point, directing carbon flow into various metabolic pathways, including flavonoid biosynthesis. The first committed step in flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase.[2] CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the C6-C3-C6 skeleton characteristic of all flavonoids.[2][8]

Subsequently, Chalcone Isomerase (CHI) catalyzes the stereospecific intramolecular cyclization of naringenin chalcone into the flavanone, (2S)-naringenin.[2] Naringenin is a key intermediate from which the diverse classes of flavonoids, including flavones like luteolin, are derived.

Chapter 2: The Path to Luteolin: Hydroxylation and Desaturation

The conversion of the flavanone naringenin into the flavone luteolin requires two critical enzymatic modifications to the flavonoid B-ring and C-ring.

-

Flavonoid 3'-Hydroxylase (F3'H): The first step is the hydroxylation of naringenin at the 3' position of the B-ring. This reaction is catalyzed by Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, to produce eriodictyol.[2][9] This hydroxylation is a prerequisite for the catechol structure of luteolin's B-ring, which is crucial for many of its biological activities.[10]

-

Flavone Synthase (FNS): The final step in luteolin formation is the introduction of a double bond between the C2 and C3 carbons of the C-ring. This desaturation reaction converts the flavanone eriodictyol into the flavone luteolin.[2] This is typically catalyzed by Flavone Synthase (FNS), which can be one of two types: FNSI, a soluble dioxygenase, or FNSII, a cytochrome P450-dependent monooxygenase.[2][11]

The pathway from the central precursor p-coumaroyl-CoA to luteolin is a highly controlled process, ensuring the availability of this important flavonoid for subsequent modifications.

Chapter 3: The Specific Signature: 5-O-Methylation of Luteolin

The final and defining step in the biosynthesis of Luteolin 5-methyl ether is the regiospecific methylation of the hydroxyl group at the C5 position of the A-ring.

S-adenosyl-L-methionine:luteolin 5-O-methyltransferase (L5OMT): This reaction is catalyzed by a specific O-methyltransferase (OMT). While the exact enzyme responsible for 5-O-methylation of luteolin has not been extensively characterized across all species, it is presumed to belong to the large family of plant OMTs that utilize S-adenosyl-L-methionine (SAM) as the methyl donor.[5][12] Plant OMTs are known for their high stereo- and regioselectivity.[13]

The reaction proceeds as follows: Luteolin + S-adenosyl-L-methionine ⇌ Luteolin 5-methyl ether + S-adenosyl-L-homocysteine

Unlike the well-studied methylation at the 3' position (producing chrysoeriol)[14][15] or the 4' position (producing diosmetin)[16], 5-O-methylation is less common. The enzyme responsible would exhibit strict regioselectivity for the 5-OH group. Characterizing this specific L5OMT is a key research goal for understanding and engineering the production of this unique flavonoid.

Caption: Biosynthesis pathway of Luteolin 5-methyl ether from L-Phenylalanine.

Chapter 4: Regulation of Flavonoid Biosynthesis

The production of Luteolin 5-methyl ether is not constitutive; rather, it is tightly controlled at the transcriptional level.[17] The expression of the biosynthetic genes (PAL, CHS, F3'H, FNS, OMTs, etc.) is orchestrated by a combination of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[8][18]

These proteins often form a ternary complex known as the MBW complex (MYB-bHLH-WD40), which binds to specific cis-regulatory elements in the promoters of target genes to activate or repress their transcription.[8][18] This regulatory system allows the plant to control the flux through the flavonoid pathway in response to developmental cues (e.g., flower or fruit development) and environmental stresses (e.g., UV radiation, pathogen attack).[17][19]

-

Early Biosynthetic Genes (EBGs): Genes like CHS, CHI, and F3H are often coordinately regulated by one set of MBW complexes.[18]

-

Late Biosynthetic Genes (LBGs): Genes responsible for branch-specific pathways, such as FNS and specific OMTs, are typically regulated by distinct sets of transcription factors, allowing for the differential accumulation of specific flavonoids in different tissues or conditions.[17][18]

Understanding this regulatory network is crucial for metabolic engineering efforts aimed at enhancing the production of specific flavonoids like Luteolin 5-methyl ether.

Chapter 5: Methodologies for Pathway Elucidation and Characterization

Validating the proposed biosynthetic pathway and characterizing its components require a suite of biochemical and molecular biology techniques.

Protocol 1: Extraction and Identification of Flavonoids from Plant Tissue

This protocol provides a general workflow for the extraction and analysis of flavonoids.

1. Extraction: a. Harvest and freeze-dry the plant tissue of interest (e.g., leaves, flowers). b. Grind the lyophilized tissue into a fine powder. c. Extract the powder with an 80% methanol (or ethanol) solution at a ratio of 1:10 (w/v) using sonication or overnight shaking at 4°C.[20][21] d. Centrifuge the mixture to pellet the solid debris. Collect the supernatant. e. Repeat the extraction process on the pellet to ensure complete recovery. f. Pool the supernatants and filter through a 0.22 µm filter before analysis.

2. Separation and Quantification (HPLC): a. Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[21][22] b. Employ a gradient elution method, typically with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. c. Monitor the elution profile using a Diode Array Detector (DAD) or a UV-Vis detector, typically at wavelengths between 280 nm and 350 nm for flavones.[23] d. Quantify the compounds by comparing peak areas to those of authentic standards of luteolin and, if available, Luteolin 5-methyl ether.

3. Structural Identification (LC-MS and NMR): a. For definitive identification, couple the HPLC system to a Mass Spectrometer (MS).[22] Mass spectrometry provides accurate mass data, which can confirm the molecular formula of the compound (e.g., the addition of a methyl group, +14 Da, to luteolin). b. For complete structural elucidation of novel compounds, purify the compound of interest using preparative HPLC. c. Subject the purified compound to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).[20][24] NMR is the most powerful method for determining the precise structure of molecules, including the exact position of the methyl group.[22]

Protocol 2: Biochemical Characterization of a Candidate O-Methyltransferase (OMT)

This workflow is used to confirm the function of a gene believed to encode the Luteolin 5-O-methyltransferase.

1. Gene Cloning and Heterologous Expression: a. Identify candidate OMT genes from transcriptome or genome data of the source plant. b. Amplify the full-length coding sequence of the candidate gene using PCR. c. Clone the gene into an E. coli expression vector (e.g., pET or pGEX series). d. Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). e. Induce protein expression with IPTG and purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA or GST-agarose).

2. In Vitro Enzyme Assay: a. Prepare a reaction mixture containing:

- Purified recombinant OMT protein.

- Luteolin (substrate).

- S-adenosyl-L-methionine (SAM) (methyl donor).

- Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH). b. Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an acid (e.g., HCl) and extract the products with ethyl acetate. d. Analyze the reaction products by HPLC and LC-MS as described in Protocol 1 to confirm the formation of Luteolin 5-methyl ether.[15]

3. Enzyme Kinetics: a. Perform a series of enzyme assays with varying concentrations of luteolin and SAM. b. Determine the Michaelis-Menten kinetic parameters (Kₘ and k꜁ₐₜ) by fitting the initial velocity data to the Michaelis-Menten equation.[12] This provides quantitative data on the enzyme's affinity for its substrates and its catalytic efficiency.

Caption: Workflow for the functional characterization of a candidate O-methyltransferase.

Quantitative Data Summary

Biochemical characterization yields crucial quantitative data about an enzyme's efficiency. While kinetic data for a specific Luteolin 5-O-methyltransferase is not yet widely available, a hypothetical table based on typical flavonoid OMT characterization is presented below for illustrative purposes.[12][15]

| Substrate | Kₘ (µM) | k꜁ₐₜ (s⁻¹) | k꜁ₐₜ/Kₘ (s⁻¹µM⁻¹) |

| Luteolin | 15.5 | 0.85 | 0.055 |

| Apigenin | 25.2 | 0.12 | 0.005 |

| Quercetin | >100 | N.D. | N.D. |

| N.D. = Not Determined |

This table would allow researchers to compare the substrate specificity and catalytic efficiency of the characterized enzyme, demonstrating its preference for luteolin.

Conclusion and Future Perspectives

The biosynthesis of Luteolin 5-methyl ether is a specialized branch of the well-established flavonoid pathway, culminating in a highly specific methylation event. While the overarching pathway from phenylalanine is well-understood, the definitive identification and characterization of the specific Luteolin 5-O-methyltransferases in various plant species remain a fertile ground for research. Future work will likely focus on discovering these novel enzymes, elucidating their crystal structures to understand the basis of their regioselectivity, and exploring the transcriptional regulators that control their expression. This knowledge is not only fundamental to plant biochemistry but also provides powerful tools for metabolic engineering and synthetic biology approaches to produce these valuable compounds in microbial or plant-based platforms for pharmaceutical and nutraceutical applications.[7][25]

References

- Mustafa, A. J. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review.

- Grotewold, E. (2006). The Regulation of Flavonoid Biosynthesis. Springer Science+Business Media, Inc.

- Liu, J., et al. (2023). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers in Plant Science.

- Gao, Y., et al. (2025). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Plants (Basel).

- Jenkins, G. I. (2009). Environmental Regulation of Flavonoid Biosynthesis. CABI Digital Library.

- Nabavi, S. M., et al. (2020). The Flavonoid Biosynthesis Network in Plants. MDPI.

- Lee, H., et al. (2024). Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches. Frontiers in Plant Science.

- Jia, L., et al. (2011).

- Lee, H., et al. (2024). Reconstruction of a chrysoeriol biosynthetic pathway.

- Lee, H., et al. (2024). Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches. PMC - NIH.

- AZoLifeSciences. (2021). Detecting and Identifying Flavonoids.

- E3S Web of Conferences. (2023).

- Wikipedia. (n.d.). Luteolin O-methyltransferase.

- Yuan, Y., et al. (2021).

- Zhang, X., et al. (2023). Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. MDPI.

- Aboulaghras, S., et al. (2022). Health Benefits and Pharmacological Aspects of Chrysoeriol. PMC - NIH.

- Lam, P. Y., et al. (2015). Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase. PMC - NIH.

- Auctores Journals. (2020).

- Kim, D., et al. (2008). Altered regioselectivity of a poplar O-methyltransferase, POMT-7. BioKB.

- Huang, L., et al. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Maximum Academic Press.

- Muruganathan, S., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. PubMed Central.

- Li, M., et al. (2021). Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review.

- Lim, J., et al. (2021). Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production. PMC - NIH.

- Kim, B., et al. (2024). Biochemical characterization of a regiospecific flavonoid 3'-O-methyltransferase from orange. Applied Biological Chemistry.

- Petropoulou, A., et al. (2023). Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases. PubMed Central.

- Human Metabolome Database. (2007). Showing metabocard for Luteolin (HMDB0005800).

- Li, Y., et al. (2020). Identification and characterization of two Isatis indigotica O-methyltransferases methylating C-glycosylflavonoids. PubMed Central.

- ResearchGate. (n.d.).

- Muruganathan, S., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review. PubMed.

- Chen, T., et al. (2018). A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.

- Muruganathan, S., et al. (2022). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review.

- ResearchGate. (n.d.). (A) Biosynthetic pathway for biosynthesis of the flavones apigenin and...

- BioCrick. (n.d.). Luteolin 5-methyl ether | CAS:58115-29-0.

- ResearchGate. (n.d.). Structures of different isolated compounds, luteolin, and its 5-and...

Sources

- 1. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 3'-O-methylisoorientin from luteolin by selecting O-methylation/C-glycosylation motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maxapress.com [maxapress.com]

- 6. Luteolin 5-methyl ether | CAS:58115-29-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Newly Synthesized Flavone from Luteolin Escapes from COMT-Catalyzed Methylation and Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages via JNK, p38 and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification and characterization of two Isatis indigotica O-methyltransferases methylating C-glycosylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Luteolin O-methyltransferase - Wikipedia [en.wikipedia.org]

- 15. khu.elsevierpure.com [khu.elsevierpure.com]

- 16. Role of catechol-O-methyltransferase in the disposition of luteolin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. e3s-conferences.org [e3s-conferences.org]

- 21. mdpi.com [mdpi.com]

- 22. azolifesciences.com [azolifesciences.com]

- 23. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Engineering Nicotiana benthamiana for chrysoeriol production using synthetic biology approaches [frontiersin.org]

A Technical Guide to the Biological Activities of Luteolin 5-methyl ether: A Comparative and Mechanistic Outlook

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for this Guide

The flavonoid luteolin is the subject of extensive research, lauded for its potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5][6][7] However, the therapeutic potential of natural flavonoids is often hampered by poor bioavailability and rapid metabolism.[8] A key strategy employed by nature and medicinal chemists to overcome these limitations is methylation. The addition of a methyl group can significantly alter a flavonoid's pharmacokinetic and pharmacodynamic profile.

This guide focuses on a specific, less-studied derivative: Luteolin 5-methyl ether (L5ME) . Research directly investigating L5ME is nascent. Therefore, this document adopts a unique, logic-driven structure. It first establishes the well-documented activities of the parent luteolin molecule as a foundational framework. It then delves into a critical analysis of how O-methylation at different positions impacts bioactivity, drawing on data from more extensively studied isomers like diosmetin (4'-O-methyl) and chrysoeriol (3'-O-methyl). Finally, it synthesizes the currently known, albeit limited, biological data for L5ME and proposes a robust experimental framework for its future investigation. This approach provides a comprehensive, field-proven perspective for researchers seeking to explore the therapeutic potential of this specific methylated flavone.

The Luteolin Backbone: A Platform for Potent Bioactivity

Luteolin (5,7,3',4'-tetrahydroxyflavone) is a ubiquitous flavone found in numerous plants, vegetables, and medicinal herbs.[2][3] Its biological effects are profound and serve as the basis for understanding its derivatives.

-

Anti-inflammatory Activity : Luteolin is a powerful anti-inflammatory agent that acts by suppressing pro-inflammatory cytokines and mediators.[4] Its mechanisms include the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), and the signal transducer and activator of transcription 3 (STAT3).[5]

-

Anticancer Properties : In oncology research, luteolin has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[1][6] It modulates numerous oncogenic pathways, including PI3K/Akt, MAPK/ERK, and STAT3, and can arrest the cell cycle, making it a promising chemopreventive and therapeutic agent.[9][10][11]

-

Neuroprotective Effects : Luteolin exhibits significant neuroprotective capabilities, largely attributed to its antioxidant and anti-inflammatory actions within the central nervous system.[7][12] It can mitigate neuroinflammation, reduce oxidative stress, and has been investigated in models of various neurodegenerative diseases.[13][14]

The Influence of Methylation: A Structure-Activity Relationship (SAR) Perspective

The addition of a methyl group to one of luteolin's hydroxyls creates an O-methylated flavonoid. This seemingly minor modification can dramatically alter the molecule's biological profile.

Causality of Methylation's Effects:

-

Increased Lipophilicity : Methylation reduces the polarity of the molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.

-

Metabolic Stability : Hydroxyl groups are primary sites for glucuronidation and sulfation in the liver, leading to rapid excretion. Methylating a hydroxyl group blocks this metabolic pathway, which can increase the compound's half-life and systemic exposure.

-

Altered Target Binding : The size and electronic properties of a methyl group can change how the flavonoid fits into the binding pocket of a target enzyme or receptor, either enhancing or diminishing its activity.

Comparative Analysis of Luteolin Isomers:

To predict the potential activities of L5ME, we can analyze its more studied isomers:

-

Diosmetin (Luteolin 4'-methyl ether) : This isomer is found in citrus fruits and exhibits a range of activities, including anticancer, antioxidant, and anti-inflammatory effects.[15] However, its cytotoxicity can be weaker than the parent luteolin in some cancer cell lines.[10] For instance, in A549 lung cancer cells, the IC50 value for diosmetin was 101 µg/mL, compared to 59.6 µg/mL for luteolin.[10] In human hepatoma HepG2 cells, diosmetin is metabolized by CYP1A enzymes back into luteolin, suggesting that diosmetin can act as a pro-drug for luteolin, with their combined presence leading to synergistic cytostatic effects.[16]

-

Chrysoeriol (Luteolin 3'-methyl ether) : Found in plants like Capsicum, chrysoeriol also shows diverse biological activities.[17] It has demonstrated anti-inflammatory effects by reducing the production of IL-6, IL-1β, and TNF-α in RAW 264.7 cells.[17] It also induces autophagy and cell cycle arrest in A549 lung cancer cells.[17]

-

Luteolin 7-methyl ether : In a study on compounds isolated from Wikstroemia ganpi, Luteolin 7-methyl ether was identified as a potent inhibitor of inflammation in human keratinocytes. It significantly inhibited the upregulation of IL-4 mRNA, a key cytokine in atopic dermatitis, and reduced TNF-α-induced IL-6 expression.[18] This highlights that methylation at positions on the A-ring also confers strong anti-inflammatory activity.

This comparative data strongly suggests that the position of the methyl group is a critical determinant of the final biological effect.

Known Biological Activities of Luteolin 5-methyl ether

Direct research on Luteolin 5-methyl ether is limited. However, existing studies provide foundational insights into its potential therapeutic areas.

Anticancer Activity: Cytotoxicity Assessment

A key initial screen for any potential anticancer agent is its direct cytotoxicity against cancer cells. L5ME has been evaluated for this property.

-

Finding : In an in-vitro study, Luteolin 5-methyl ether was tested for its inhibitory activity on 4T1 breast carcinoma cells.[19]

-

Result : The compound exhibited low cytotoxicity, with a reported half-maximal inhibitory concentration (IC50) of 428.24 µg/mL.[19]

This finding suggests that L5ME is unlikely to function as a potent cytotoxic agent on its own but does not preclude other anticancer mechanisms, such as anti-inflammatory or anti-metastatic effects, which require further investigation.

| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |

| Luteolin 5-methyl ether | 4T1 (Breast Carcinoma) | Cytotoxicity | 428.24 ± 3.21 | [19] |

| Luteolin (for comparison) | HL60 (Leukemia) | Cytotoxicity | ~3.5 (12.5 µM) | [11] |

| Diosmetin (for comparison) | A549 (Lung Cancer) | Cytotoxicity | 101 | [10] |

Central Nervous System (CNS) Activity: Association with Antidepressant Effects

L5ME has been identified as a chemical constituent in plant extracts investigated for neurological effects.

-

Finding : Luteolin 5-methyl ether was isolated from the methanol extract of Castilleja tenuiflora, a plant used in traditional medicine for CNS-related conditions.[19]

-

Result : The oral administration of the complete plant extract showed significant antidepressant-like activity in a Forced Swimming Test (FST) model.[19] While the activity of the isolated L5ME was not independently assessed, its presence in a neurologically active extract warrants future investigation into its specific neuropharmacological properties.

Proposed Experimental Workflows for Characterizing L5ME

To bridge the knowledge gap, a systematic evaluation of L5ME is required. The following protocols represent self-validating systems for assessing key biological activities.

Standard Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which L5ME inhibits cancer cell metabolic activity, a proxy for viability and proliferation.

Causality : The assay relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding : Plate cancer cells (e.g., 4T1, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Preparation : Prepare a stock solution of Luteolin 5-methyl ether in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100, 250, 500 µg/mL) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-